molecular formula C25H20Cl3N3O2S B10952992 3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

3-(4-Chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

Cat. No.: B10952992
M. Wt: 532.9 g/mol
InChI Key: KTKMOAPSBOPWEH-UHFFFAOYSA-N
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Description

N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA is a complex organic compound that features a thiourea functional group. This compound is characterized by the presence of multiple aromatic rings and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The final step involves the formation of the thiourea linkage under controlled conditions, often using reagents such as isothiocyanates and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(4-BROMOPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA
  • **N’-(4-METHOXYPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA

Uniqueness

The uniqueness of N’-(4-CHLOROPHENYL)-N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLTHIOUREA lies in its specific substitution pattern and the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H20Cl3N3O2S

Molecular Weight

532.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea

InChI

InChI=1S/C25H20Cl3N3O2S/c26-17-9-11-18(12-10-17)29-25(34)30(14-13-16-5-2-1-3-6-16)21-15-22(32)31(24(21)33)23-19(27)7-4-8-20(23)28/h1-12,21H,13-15H2,(H,29,34)

InChI Key

KTKMOAPSBOPWEH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=CC=C2Cl)Cl)N(CCC3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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